

Commercial Sources and Application Notes for Synthetic 12-SAHPA

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Compound of Interest

Compound Name: 12-SAHPA

Cat. No.: B049269

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for synthetic **12-SAHPA** (12-Stearoyl-Hydroxy Stearic Acid), a member of the recently discovered class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). In addition to supplier information, this guide includes detailed application notes and experimental protocols based on published research, offering a valuable resource for investigating the therapeutic potential of this molecule in metabolic and inflammatory diseases.

Commercial Availability of Synthetic 12-SAHPA

Synthetic **12-SAHPA** is available from specialized chemical suppliers. Researchers should note that purity and formulation can vary between suppliers, and it is crucial to select a product that meets the requirements of the intended application.

| Supplier | Catalog Number | Purity | Formulation | Quantity | Storage |
|-----------------|----------------|--------|------------------------------|------------|--------------------------------|
| Cayman Chemical | 17106 | ≥95% | A solution in methyl acetate | 5 mg | -20°C |
| MedchemExpress | HY-113658 | >98% | Solid | 1 mg, 5 mg | -20°C (3 years), 4°C (2 years) |

Note: The information in this table is based on publicly available data and is subject to change. Please refer to the suppliers' websites for the most current information.

Application Notes

12-SAHSA belongs to the FAHFA family of lipids, which have demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3] These molecules are endogenous, with levels correlating with insulin sensitivity.[3] The biological effects of FAHFAs are mediated, at least in part, through the activation of G protein-coupled receptors, particularly GPR120.[3][4]

Key applications for synthetic **12-SAHS**A in research include:

- In vitro studies:
 - Investigating the molecular mechanisms of GPR120 activation and downstream signaling.
 - Assessing the anti-inflammatory effects on immune cells, such as macrophages.
 - Evaluating the impact on glucose uptake and insulin sensitivity in adipocytes and other metabolically active cells.
 - Studying the stimulation of glucagon-like peptide-1 (GLP-1) and insulin secretion from pancreatic beta-cells.[3]
- In vivo studies:
 - Evaluating the therapeutic potential for type 2 diabetes and other metabolic disorders in animal models.
 - Assessing the anti-inflammatory efficacy in models of chronic inflammation.
 - Pharmacokinetic and pharmacodynamic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of synthetic **12-SAHS**A.

Experimental Protocols

The following protocols are adapted from the foundational study by Yore et al. (2014) in Cell, which first described the discovery and characterization of FAHFAs.[3] These can serve as a

starting point for designing experiments with synthetic **12-SAHSA**.

In Vitro: Assessment of Anti-Inflammatory Activity in Macrophages

This protocol describes how to measure the effect of **12-SAHSA** on the production of inflammatory cytokines in response to a pro-inflammatory stimulus.

Materials:

- RAW 264.7 macrophage cell line
- DMEM with 10% fetal bovine serum (FBS)
- Synthetic **12-SAHSA** (from a commercial source)
- Lipopolysaccharide (LPS)
- ELISA kit for TNF- α or IL-6
- 96-well cell culture plates

Procedure:

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.
- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^4 cells per well and allow to adhere overnight.
- **12-SAHSA Preparation:** Prepare a stock solution of **12-SAHSA** in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in serum-free DMEM.
- **Treatment:** Pre-incubate the cells with varying concentrations of **12-SAHSA** for 2 hours.
- **Stimulation:** Add LPS to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control (no **12-SAHSA**) and an unstimulated control (no LPS).

- Incubation: Incubate the plate for 4-6 hours at 37°C.
- Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF- α or IL-6 using an ELISA kit according to the manufacturer's instructions.

In Vitro: Glucose Uptake in Adipocytes

This protocol outlines a method to assess the effect of **12-SAHSA** on insulin-stimulated glucose uptake in 3T3-L1 adipocytes.

Materials:

- Differentiated 3T3-L1 adipocytes
- Krebs-Ringer-HEPES (KRH) buffer
- Synthetic **12-SAHSA**
- Insulin
- 2-deoxy-D-[3H]glucose
- Scintillation counter

Procedure:

- Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols.
- **12-SAHSA** Treatment: Incubate differentiated adipocytes with various concentrations of **12-SAHSA** in serum-free DMEM for 18 hours.
- Insulin Stimulation: Wash cells with KRH buffer and then incubate with or without 100 nM insulin in KRH buffer for 30 minutes.
- Glucose Uptake: Add 2-deoxy-D-[3H]glucose to a final concentration of 0.1 mM and incubate for 5 minutes.

- Lysis and Measurement: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes how to evaluate the effect of **12-SAHSa** on glucose tolerance in a mouse model of diet-induced obesity.

Materials:

- Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12 weeks
- Synthetic **12-SAHSa**
- Vehicle (e.g., olive oil)
- D-glucose solution (20%)
- Handheld glucometer and test strips

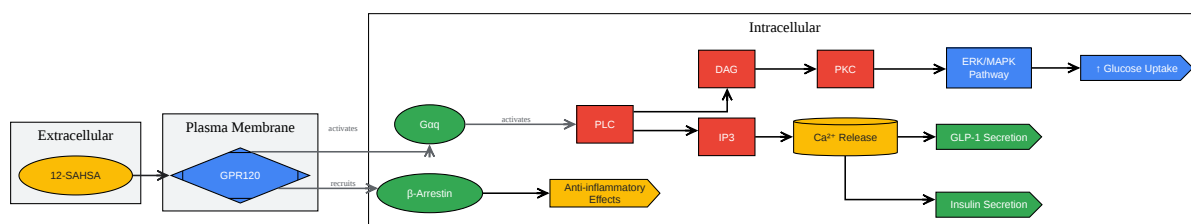
Procedure:

- Animal Model: Use male C57BL/6J mice that have been on a high-fat diet for 12 weeks to induce obesity and insulin resistance.
- Fasting: Fast the mice for 6 hours before the experiment.
- **12-SAHSa** Administration: Administer **12-SAHSa** (e.g., 10 mg/kg) or vehicle by oral gavage.
- Glucose Challenge: After 30 minutes, administer a 2 g/kg body weight bolus of D-glucose via oral gavage.
- Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge using a glucometer.

Signaling Pathways and Experimental Workflows

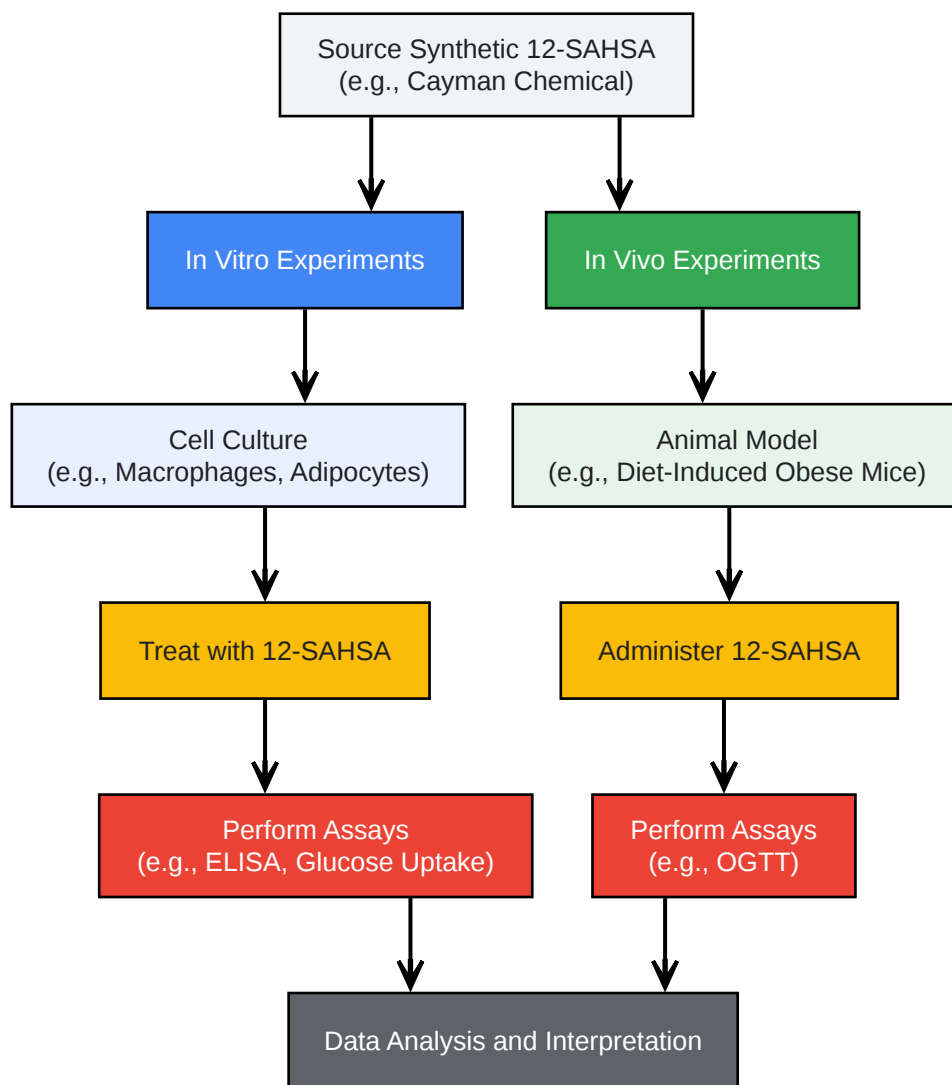
The biological effects of **12-SAHSa** are primarily initiated through the activation of the G protein-coupled receptor GPR120. The following diagrams illustrate the proposed signaling

pathway and a general experimental workflow for studying **12-SAHS**.



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Caption: GPR120 Signaling Pathway for **12-SAHS**.



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